5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, an oxan-4-yl group, and a dihydropyridazin-3-one core. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable oxan-4-yl precursor with the brominated pyridazinone intermediate.
Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyridazin-3-one core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures reproducibility and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: can be compared with other similar compounds, such as:
- 5-Bromo-2-(oxan-4-yl)pyrimidine
- 5-Bromo-2-(oxan-4-yl)pyridine
- 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
These compounds share similar structural features but differ in their core ring systems and functional groups. The uniqueness of This compound lies in its dihydropyridazin-3-one core, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-bromo-2-(oxan-4-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-9(13)12(11-6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYBCUVXMQFVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.